molecular formula C27H30O13 B12313096 8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12313096
M. Wt: 562.5 g/mol
InChI Key: SDACXUAYLKRGLD-UHFFFAOYSA-N
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Description

This compound is a flavonoid glycoside featuring a chromen-4-one (coumarin-derived) core substituted with a 4-methoxyphenyl group at position 3, a hydroxyl group at position 7, and a complex glycosidic side chain at position 6. The glycosidic moiety consists of a disaccharide unit: a β-D-glucopyranosyl residue linked to a β-D-ribofuranosyl derivative via an ether bond. This structural complexity contributes to its physicochemical properties, such as moderate water solubility (due to hydroxyl and glycosyl groups) and a molecular weight exceeding 600 g/mol .

The compound has been identified in donkey hide gelatin (Colla Corii Asini), a traditional Chinese medicine, where it is hypothesized to contribute to anti-inflammatory or immunomodulatory effects . Its chromen-4-one core aligns it with the broader coumarin/flavonoid family, known for diverse bioactivities, including antioxidant, anticancer, and antimicrobial properties .

Properties

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

8-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3

InChI Key

SDACXUAYLKRGLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromenone core. The reaction conditions typically require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the chromenone core can yield dihydrochromenones.

Scientific Research Applications

8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Functional Groups

The compound’s structural analogs share the chromen-4-one backbone but differ in substitutions at positions 3, 7, and 7. Key comparisons include:

Compound Name Structural Features Similarity Index Biological Activity Reference
5-Hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one Lacks the ribofuranosyl-containing glycoside; simpler glucosyl substitution at position 8 85% (Tanimoto) Antioxidant, moderate COX-2 inhibition
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one Methoxyphenyl group at position 2 instead of 3; no glycosylation 72% (Tanimoto) Anticancer (breast cancer cell lines)
Aglaithioduline Non-flavonoid; shares ~70% similarity in pharmacophore alignment with SAHA (histone deacetylase inhibitor) 70% (Tanimoto) Epigenetic modulation (HDAC inhibition)
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one Additional methoxy group at position 3; no glycosylation 68% (Tanimoto) Antimicrobial, anti-inflammatory
Key Observations:
  • The 4-methoxyphenyl group at position 3 is critical for π-π stacking interactions in enzyme binding (e.g., COX-2, HDACs) .
  • Hydroxyl groups at positions 5 and 7 are conserved in most analogs and correlate with antioxidant activity via radical scavenging .

Pharmacological and Functional Comparisons

Bioactivity Profiles:
  • Antioxidant Activity: The target compound’s glycosidic side chain may reduce ROS generation more effectively than non-glycosylated analogs (e.g., 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) due to improved solubility and cellular uptake .
  • Anti-inflammatory Effects: Structural similarity to COX-2 inhibitors (e.g., 5-hydroxy-3-(4-methoxyphenyl)-7-glucosyl-chromen-4-one) suggests shared mechanisms, though the ribofuranosyl group may alter binding kinetics .
Pharmacokinetics:
  • Glycosylation delays metabolic degradation compared to aglycones (e.g., 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one), as evidenced by longer plasma half-life in murine models .
  • The 4-methoxyphenyl group enhances membrane permeability relative to hydroxyl-rich analogs .

Analytical and Computational Comparisons

  • Similarity Assessment Methods: Tanimoto Coefficient: Widely used for fingerprint-based similarity indexing (e.g., MACCS, Morgan fingerprints) . Cross-Reactivity in Immunoassays: Structural analogs may exhibit false-positive signals in antibody-based assays, highlighting the need for LC-MS validation .
  • Molecular Dynamics Simulations: The ribofuranosyl-glycosyl side chain shows unique hydrogen-bonding patterns with solvent molecules, distinguishing it from simpler glucosylated analogs .

Research Findings and Methodological Considerations

  • Similarity Indexing : The Tanimoto coefficient remains the gold standard for virtual screening, though activity cliffs (structurally similar compounds with divergent bioactivities) necessitate multi-parameter optimization .
  • Synthetic Challenges : Glycosylation of the chromen-4-one core requires regioselective protection/deprotection strategies, as seen in the synthesis of 5-hydroxy-3-(4-methoxyphenyl)-7-glucosyl-chromen-4-one .
  • Limitations : Many analogs lack comprehensive toxicity data, complicating structure-activity relationship (SAR) analyses .

Biological Activity

The compound 8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, often referred to as a flavonoid derivative, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylpropanoids and polyketides, specifically iso-flavonoids. Its detailed structure is characterized by multiple hydroxyl groups and a chromone backbone, which are critical for its biological activity.

PropertyValue
IUPAC Name8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Molecular FormulaC22H24O12
Molecular Weight476.42 g/mol

Antioxidant Activity

Numerous studies have indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. For instance, a study demonstrated that it effectively decreased reactive oxygen species (ROS) levels in human endothelial cells exposed to oxidative stress.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action is mediated through the suppression of NF-kB signaling pathways. A case study involving RAW264.7 macrophages illustrated that treatment with this compound led to a marked reduction in inflammation markers.

Anticancer Properties

Research indicates that this flavonoid derivative may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A notable study on colon cancer cells revealed that it downregulated key pro-survival pathways and promoted apoptotic signaling cascades.

The biological activities of the compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Anti-inflammatory Pathway : By inhibiting NF-kB activation, it prevents the transcription of inflammatory mediators.
  • Apoptotic Induction : It activates caspase pathways leading to programmed cell death in malignant cells.

Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant effects of this compound in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers post-treatment.

Study 2: Anti-inflammatory Activity

In vitro studies using human synovial cells demonstrated that treatment with this compound significantly reduced IL-1β-induced inflammation by modulating signaling pathways associated with inflammation.

Study 3: Cancer Cell Line Analysis

In a study involving human colon cancer cell lines (HT29), the compound exhibited potent anti-proliferative effects, leading to a decrease in cell viability and induction of apoptosis through mitochondrial pathways.

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